

# Application Notes and Protocols: EVT801 in Combination with Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EVT801    |           |
| Cat. No.:            | B13904842 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical data and detailed experimental protocols for the selective VEGFR-3 inhibitor, **EVT801**, when used in combination with cancer therapies. The following information is based on published preclinical studies and is intended to guide researchers in designing and executing similar experiments.

### Introduction

**EVT801** is an orally active and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key driver of lymphangiogenesis and angiogenesis in tumors.[1][2][3] [4] By selectively targeting VEGFR-3, **EVT801** aims to inhibit tumor growth and metastasis by starving the tumor of essential nutrients and preventing its spread through the lymphatic system.[2] Preclinical data have demonstrated that **EVT801** not only possesses potent antitumor activity as a monotherapy in VEGFR-3-positive tumors but also shows significant synergistic effects when combined with immune checkpoint inhibitors (ICT).[1][3][5] The proposed mechanism for this synergy involves the modulation of the tumor microenvironment (TME), leading to reduced hypoxia, decreased immunosuppressive cells, and enhanced antitumor immunity.[1][3][6]

### **Mechanism of Action**

**EVT801**'s primary mode of action is the selective inhibition of VEGFR-3.[1][4] This leads to a cascade of anti-tumor effects:



- Inhibition of Angiogenesis and Lymphangiogenesis: By blocking the VEGFR-3 pathway,
   EVT801 impairs the formation of new blood and lymphatic vessels, which are crucial for tumor growth and metastasis.[1][6]
- Tumor Vasculature Normalization: Treatment with **EVT801** leads to the homogenization of tumor blood vessels, resulting in fewer but larger vessels.[1][3] This vascular normalization is thought to reduce tumor hypoxia.[1][3]
- Modulation of the Tumor Microenvironment: Reduced hypoxia can alleviate immunosuppression within the TME.[1] EVT801 has been shown to decrease the levels of immunosuppressive cytokines like CCL4 and CCL5, as well as myeloid-derived suppressor cells (MDSCs).[1][3][7]
- Enhanced Anti-Tumor Immunity: By creating a more favorable TME, EVT801 promotes the
  infiltration of T-cells into the tumor, thereby enhancing the efficacy of immune checkpoint
  inhibitors.[5][6]

**Data Presentation** 

**In Vitro Inhibitory Activity of EVT801** 

| Target  | Cell Line | Assay                           | IC50 (nM) |
|---------|-----------|---------------------------------|-----------|
| VEGFR-3 | HEK293    | Receptor<br>Autophosphorylation | 11        |
| VEGFR-3 | hLMVEC    | VEGF-C-induced<br>Proliferation | 15        |
| VEGFR-2 | HEK293    | Receptor<br>Autophosphorylation | 260       |
| VEGFR-1 | HEK293    | Receptor Autophosphorylation    | 2130      |

Source: Data compiled from preclinical studies.[7]

## In Vivo Efficacy of EVT801 in Combination with Immune Checkpoint Inhibitors



| Tumor Model              | Treatment Group  | Dosage                                                     | Outcome              |
|--------------------------|------------------|------------------------------------------------------------|----------------------|
| 4T1 Mammary<br>Carcinoma | EVT801           | 30 mg/kg, twice daily (oral)                               | Reduced tumor growth |
| Anti-PD-1                | 10 mg/kg, weekly | Moderate tumor growth inhibition                           |                      |
| Anti-CTLA-4              | 10 mg/kg, weekly | Moderate tumor growth inhibition                           |                      |
| EVT801 + Anti-PD-1       | As above         | Superior tumor growth inhibition compared to single agents | <del>-</del>         |
| EVT801 + Anti-CTLA-      | As above         | Superior tumor growth inhibition compared to single agents | _                    |

Source: Data from the 4T1 mammary carcinoma mouse model.[1]

## **Experimental Protocols**In Vitro Cell Proliferation Assay

Objective: To determine the effect of **EVT801** on the proliferation of human lymphatic microvascular endothelial cells (hLMVEC) induced by VEGF-C.

#### Materials:

- Human Lymphatic Microvascular Endothelial Cells (hLMVEC)
- Endothelial Cell Growth Medium
- Recombinant Human VEGF-C
- EVT801
- Cell proliferation assay kit (e.g., BrdU or MTS-based)



96-well plates

#### Protocol:

- Seed hLMVECs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- Starve the cells in a serum-free medium for 24 hours.
- Prepare serial dilutions of EVT801 in a serum-free medium.
- Pre-incubate the cells with varying concentrations of EVT801 for 1 hour.
- Stimulate the cells with a final concentration of 50 ng/mL of VEGF-C.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Assess cell proliferation using a suitable cell proliferation assay kit according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of EVT801.

## In Vivo Tumor Growth Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of **EVT801** in combination with an immune checkpoint inhibitor in a 4T1 mammary carcinoma mouse model.

#### Materials:

- Female BALB/c mice (6-8 weeks old)
- 4T1 murine mammary carcinoma cells
- EVT801 (formulated for oral gavage)



- Anti-PD-1 antibody (or other immune checkpoint inhibitors)
- Phosphate Buffered Saline (PBS)
- Calipers

#### Protocol:

- Implant 1 x 10^5 4T1 cells into the mammary fat pads of BALB/c mice.[1]
- Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula:  $V = 0.52 \times (width)^2 \times (length).[1]$
- When tumors reach a volume of approximately 50 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., Vehicle, EVT801 alone, Anti-PD-1 alone, EVT801 + Anti-PD-1).[1]
- Administer EVT801 at a dose of 30 mg/kg twice daily via oral gavage.[1]
- Administer the anti-PD-1 antibody at a dose of 10 mg/kg weekly via intraperitoneal injection.
   [1]
- Continue the treatment for a predefined period (e.g., 3 weeks).[1]
- Measure tumor volumes two to three times weekly.[1]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers, flow cytometry for immune cell infiltration).

## **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COMPELLING PRECLINICAL DATA FOR KAZIA'S EVT801 PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL [prnewswire.com]
- 5. COMPELLING PRECLINICAL DATA FOR KAZIA'S EVT801 PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL - BioSpace [biospace.com]
- 6. EVT801, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors Evotec [evotec.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols: EVT801 in Combination with Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13904842#evt801-in-combination-with-chemotherapy-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com